4'-Formyl-biphenyl-4-carbonitrile is an organic compound with the molecular formula C14H9NO. It is characterized by the presence of both a formyl group (-CHO) and a nitrile group (-CN) attached to a biphenyl structure. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and materials science .
4'-Formyl-biphenyl-4-carbonitrile can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This palladium-catalyzed cross-coupling reaction involves an aryl halide and an organoboron compound, typically under mild conditions conducive to functional group tolerance.
In industrial settings, large-scale production may involve optimizing reaction conditions to achieve high yields and purity. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product .
4'-Formyl-biphenyl-4-carbonitrile has several applications:
Several compounds share structural similarities with 4'-Formyl-biphenyl-4-carbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Biphenyl-4-carbonitrile | Biphenyl structure with a nitrile group | Lacks the formyl group; primarily used in industrial applications. |
| Benzaldehyde | Aromatic aldehyde | Contains only an aldehyde functional group; widely used in flavoring and fragrance industries. |
| Phenylacetonitrile | Contains both phenyl and nitrile groups | Used in pharmaceuticals; different reactivity profiles compared to 4'-Formyl-biphenyl-4-carbonitrile. |
| Indole derivatives | Heterocyclic compounds | Exhibit diverse biological activities; potential medicinal applications differ from those of 4'-Formyl-biphenyl-4-carbonitrile. |
The uniqueness of 4'-Formyl-biphenyl-4-carbonitrile lies in its dual functional groups that enable versatile reactivity and potential applications across organic synthesis and materials science .
The Suzuki-Miyaura cross-coupling reaction represents one of the most efficient and versatile synthetic routes for the preparation of 4'-formyl-biphenyl-4-carbonitrile [1] [2]. This palladium-catalyzed reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a base, forming a carbon-carbon bond between the two aromatic rings [3] [4].
For the synthesis of 4'-formyl-biphenyl-4-carbonitrile, the reaction typically employs 4-cyanophenylboronic acid and 4-bromobenzaldehyde (or its derivatives) as key starting materials [1] [5]. The general reaction scheme proceeds through the formation of a palladium complex that facilitates the coupling of these two components to generate the desired biphenyl structure with both formyl and carbonitrile functional groups positioned at the para positions of the respective phenyl rings [2] [3].
The mechanism of the Suzuki-Miyaura reaction for synthesizing 4'-formyl-biphenyl-4-carbonitrile follows a catalytic cycle involving three key steps [3] [4]:
Oxidative addition: The palladium(0) catalyst inserts into the carbon-halogen bond of 4-bromobenzaldehyde, forming an organopalladium(II) intermediate [4] [6].
Transmetalation: The 4-cyanophenylboronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide [4] [7].
Reductive elimination: The two aryl groups coupled on the palladium center form a new carbon-carbon bond, releasing the 4'-formyl-biphenyl-4-carbonitrile product and regenerating the palladium(0) catalyst [3] [6].
A representative synthetic procedure involves reacting 4-cyanophenylboronic acid (1.2 equivalents) with 4-bromobenzaldehyde (1.0 equivalent) in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands [1] [3]. The reaction is typically conducted in a biphasic solvent system with an inorganic base like potassium carbonate or cesium carbonate [1] [8].
The efficiency of this coupling reaction is highly dependent on the catalyst system employed, with various palladium sources and ligands having been investigated to optimize the yield and selectivity [9] [8]. Phosphine ligands, particularly those with bulky and electron-rich properties, have proven especially effective in facilitating the cross-coupling process for the synthesis of 4'-formyl-biphenyl-4-carbonitrile [9] [10].
Alternative to the direct cross-coupling approach, 4'-formyl-biphenyl-4-carbonitrile can be synthesized through multi-step pathways starting from biphenyl or its derivatives [2] [11]. These routes typically involve sequential functionalization of the biphenyl core through various transformations to introduce the formyl and carbonitrile groups at the desired positions [2] [12].
One established multi-step pathway begins with biphenyl as the starting material and proceeds through a series of electrophilic aromatic substitution reactions [2] [11]. The synthesis typically follows this sequence:
Friedel-Crafts acylation of biphenyl using aluminum chloride as a Lewis acid catalyst to introduce a formyl group at the 4'-position [2] [11].
Conversion of the second aromatic ring to incorporate a carbonitrile group, which can be achieved through several methods:
The Friedel-Crafts approach for introducing the formyl group typically employs formyl chloride or a formylating agent such as N-methylformanilide with phosphoryl chloride [2] [11]. The regioselectivity of this reaction is controlled by the electronic properties of the biphenyl system, with the para position being favored due to steric and electronic factors [2] [11].
For the cyanation step, a direct method involves treating biphenyl with cyanogen chloride in the presence of anhydrous aluminum chloride, which can achieve good yields without significant formation of isomeric or polycyanated by-products [11] [12]. The reaction is typically conducted in an inert solvent such as chlorobenzene at temperatures ranging from 60 to 130°C [11].
An alternative multi-step approach involves the conversion of 4'-alkyl-biphenyl derivatives to the target compound [12] [14]. This pathway includes:
These multi-step pathways, while potentially more labor-intensive than direct cross-coupling strategies, offer advantages in terms of starting material availability and cost-effectiveness, particularly when biphenyl is readily accessible in large quantities [11] [12].
The optimization of reaction conditions plays a crucial role in maximizing the yield and purity of 4'-formyl-biphenyl-4-carbonitrile synthesis [15] [16]. Systematic studies have revealed that solvent selection and catalyst loading are among the most influential parameters affecting reaction outcomes [15] [8].
The choice of solvent system significantly impacts the efficiency of both cross-coupling and multi-step synthetic routes to 4'-formyl-biphenyl-4-carbonitrile [15] . For Suzuki-Miyaura reactions, biphasic solvent systems have demonstrated superior performance by facilitating both the dissolution of organic reactants and the activation of boronic acids by inorganic bases [15] [8].
Common solvent combinations that have proven effective include:
| Solvent System | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Toluene/Water (3:1) | 80-100 | 3-5 | 82-90 | [15] |
| DMF/Water (4:1) | 70-90 | 2-4 | 75-85 | [15] [8] |
| Dioxane/Water (5:1) | 80-100 | 3-6 | 78-88 | [15] [16] |
| THF/Water (2:1) | 60-80 | 4-8 | 70-80 | [15] [8] |
| Acetonitrile | 120-130 | 0.5-1 | 80-85 | [16] [18] |
For multi-step syntheses involving Friedel-Crafts reactions, chlorinated solvents such as dichloromethane and chlorobenzene have shown optimal performance for the formylation step, while polar aprotic solvents are preferred for cyanation reactions [11] .
The solvent effect is particularly pronounced in the transmetalation step of the Suzuki-Miyaura coupling, where protic solvents facilitate the formation of reactive boronate species [8] [7]. Studies have shown that the addition of water to organic solvents enhances reaction rates by promoting the formation of tetracoordinate boronate intermediates with Pd-O-B linkages [8] [7].
Optimization of catalyst loading is essential for balancing reaction efficiency with cost considerations, particularly for industrial applications [19] [20]. Research has demonstrated that the palladium catalyst loading can be significantly reduced while maintaining high yields through careful selection of ligands and reaction conditions [19] [20].
| Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 1.0-2.0 | 80-100 | 3-5 | 85-92 | [3] [9] |
| Pd(OAc)₂/PPh₃ | 0.5-1.0 | 80-100 | 4-6 | 80-90 | [9] [8] |
| Pd(OAc)₂/SPhos | 0.1-0.5 | 70-90 | 2-4 | 88-95 | [9] [10] |
| Pd(dba)₂/XPhos | 0.05-0.2 | 80-100 | 1-3 | 85-93 | [20] [10] |
| PdCl₂/dppf | 0.5-1.0 | 70-90 | 3-5 | 82-90 | [9] [8] |
Advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos have enabled significant reductions in palladium loading while maintaining high catalytic activity [9] [10]. These ligand systems promote efficient oxidative addition and transmetalation steps, allowing for catalyst loadings as low as 0.05-0.1 mol% in some cases [20] [10].
Temperature optimization studies have revealed that while elevated temperatures generally accelerate reaction rates, excessive heating can lead to catalyst decomposition and side reactions [15] [19]. The optimal temperature range typically falls between 70-100°C for most catalyst systems, with reaction times varying from 1-6 hours depending on the specific conditions employed [15] [8].
The base selection also plays a critical role in reaction optimization, with cesium carbonate and potassium phosphate often providing superior results compared to other bases due to their enhanced solubility and ability to effectively activate boronic acids [15] [8].
The transition from laboratory-scale synthesis to industrial production of 4'-formyl-biphenyl-4-carbonitrile presents numerous challenges that must be addressed to ensure economic viability and product quality [11] [21]. These challenges span reaction engineering, catalyst recovery, and purification processes [11] [21].
Industrial-scale synthesis of 4'-formyl-biphenyl-4-carbonitrile faces several key challenges:
Heat management: The exothermic nature of both cross-coupling and Friedel-Crafts reactions necessitates efficient heat transfer systems to prevent runaway reactions and maintain temperature control [21]. Continuous flow reactors have emerged as a promising solution, allowing for improved heat dissipation compared to batch processes [22].
Catalyst cost and recovery: The high cost of palladium catalysts represents a significant economic consideration for large-scale production [20] [23]. Industrial processes typically employ strategies to minimize catalyst loading and implement effective recovery methods to reduce overall costs [20] [23].
Reagent handling: The use of reactive reagents such as cyanogen chloride in some synthetic routes presents safety concerns that require specialized handling procedures and equipment [11] [21]. Alternative cyanation methods using less hazardous reagents have been developed to address these issues [11].
Reaction consistency: Maintaining consistent product quality across large production batches requires precise control of reaction parameters and raw material purity [21]. Advanced process analytical technologies are often implemented to monitor reaction progress and ensure reproducibility [22].
A comparison of industrial production methods reveals the following considerations:
| Production Method | Advantages | Challenges | Scale Suitability | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | High selectivity, mild conditions | Catalyst cost, boronic acid stability | Medium to large | [11] [23] |
| Friedel-Crafts/Cyanation | Simple reagents, cost-effective | Waste generation, harsh conditions | Large | [11] |
| Continuous Flow | Improved heat transfer, consistent quality | Initial investment, process development | Medium to large | [22] |
| Batch Process | Established technology, flexibility | Scale-up challenges, heat transfer limitations | Small to medium | [21] |
Effective purification strategies are essential for obtaining high-purity 4'-formyl-biphenyl-4-carbonitrile suitable for commercial applications [24]. Several purification techniques have been developed and optimized for industrial implementation:
Crystallization: Recrystallization from appropriate solvent systems represents one of the most efficient methods for purifying 4'-formyl-biphenyl-4-carbonitrile [24]. Common crystallization solvents include:
The crystallization process can achieve purities exceeding 99% when properly optimized [24].
Chromatographic methods: For industrial-scale purification, continuous chromatography techniques such as simulated moving bed (SMB) chromatography have been developed to separate 4'-formyl-biphenyl-4-carbonitrile from reaction by-products [24]. Silica gel with hexane/ethyl acetate mobile phases is commonly employed for this purpose [24].
Activated carbon treatment: Treatment with activated carbon effectively removes colored impurities and catalyst residues from crude 4'-formyl-biphenyl-4-carbonitrile [11] [24]. This process is typically conducted in organic solvents at temperatures between 40-60°C [11].
Filtration and washing: Sequential filtration and washing steps are implemented to remove inorganic salts and other water-soluble impurities [11] . Aqueous workup procedures followed by organic extraction represent standard approaches for initial purification [11] .
The selection of appropriate purification techniques depends on the specific synthetic route employed and the impurity profile of the crude product [24]. For Suzuki-Miyaura coupling products, palladium removal represents a critical purification challenge, often addressed through treatment with metal scavengers or specialized adsorbents [23].
The unique dual functionality of 4'-Formyl-biphenyl-4-carbonitrile, featuring both aldehyde and nitrile groups, creates a distinctive reactivity profile that enables diverse synthetic transformations through nucleophilic addition reactions [1] [2]. This compound exemplifies the synergistic interaction between these two electron-withdrawing functional groups, which collectively enhance the electrophilic character of the biphenyl system.
The formyl group in 4'-Formyl-biphenyl-4-carbonitrile exhibits enhanced electrophilicity compared to simple benzaldehydes due to the electron-withdrawing influence of the para-positioned nitrile group [1] [3]. Nucleophilic addition reactions to the aldehyde carbonyl proceed through the characteristic mechanism where nucleophiles attack the electrophilic carbon at approximately 105° to the carbonyl plane, leading to sp² to sp³ rehybridization and formation of tetrahedral alkoxide intermediates [4] [5].
The reactivity hierarchy follows the established pattern: aldehydes demonstrate greater susceptibility to nucleophilic attack than ketones due to both steric and electronic factors [5]. The presence of the nitrile group further activates the aldehyde through inductive electron withdrawal, resulting in increased partial positive charge on the carbonyl carbon [6] [7].
The nitrile functionality in 4'-Formyl-biphenyl-4-carbonitrile participates in nucleophilic addition reactions through different mechanistic pathways [8] [9]. Under acidic conditions, protonation of the nitrile nitrogen creates a highly electrophilic carbon center, facilitating nucleophilic attack and subsequent hydrolysis to form amides or carboxylic acids [8]. Under basic conditions, direct nucleophilic attack on the nitrile carbon occurs, though this requires more forcing conditions compared to aldehyde reactivity [8].
The electronic communication between the aldehyde and nitrile groups through the conjugated biphenyl system creates a unique reactivity profile where both functional groups can participate in sequential or competitive reactions depending on the reaction conditions and nucleophile strength [2] [10].
The synergistic reactivity of 4'-Formyl-biphenyl-4-carbonitrile enables simultaneous or sequential transformations of both functional groups. For example, treatment with primary amines can lead to imine formation at the aldehyde site while the nitrile group remains intact for subsequent transformations [10]. Alternatively, under specific conditions, both groups can participate in cyclization reactions to form heterocyclic structures [2].
The compound's ability to undergo chemoselective reactions depends on careful control of reaction conditions, nucleophile strength, and steric factors. Strong nucleophiles such as organolithium or Grignard reagents preferentially attack the aldehyde carbonyl, while weaker nucleophiles may require activation of the nitrile group through protonation or metal coordination [11] [9].
4'-Formyl-biphenyl-4-carbonitrile serves as a versatile building block for the construction of various heterocyclic systems, particularly imidazoles and benzodiazepines, through its dual electrophilic functionality [12] [13] [14]. The compound's structural features enable multiple cyclization pathways that lead to pharmaceutically relevant heterocyclic scaffolds.
The synthesis of imidazole derivatives from 4'-Formyl-biphenyl-4-carbonitrile involves the condensation of both functional groups with appropriate nitrogen-containing nucleophiles [12] [14]. The most common approach utilizes formamidine acetate in the presence of base, where the aldehyde group initially forms an imine intermediate while the nitrile group undergoes nucleophilic addition [12].
The reaction mechanism proceeds through formation of α-bromoketone intermediates when bromination precedes cyclization, followed by condensation with formamidine in liquid ammonia [12]. This approach has been successfully applied to synthesize optically active imidazole derivatives starting from N-protected amino acids [12].
Alternative synthetic pathways involve the use of 4-acylaminoisoxazoles as starting materials, where Raney nickel-catalyzed hydrogenation opens the isoxazole ring to form intermediates that cyclize under alkaline conditions to produce 2-substituted 4-formylimidazoles [14]. This methodology provides high yields (78-93%) and demonstrates excellent functional group tolerance [14].
The biphenyl scaffold in 4'-Formyl-biphenyl-4-carbonitrile provides an excellent foundation for benzodiazepine synthesis through palladium-catalyzed cyclization reactions [13] [15]. The most effective approach involves intramolecular Buchwald-Hartwig amination reactions, where the compound serves as a precursor to more complex benzodiazepine structures [13].
The synthetic strategy typically employs a two-step sequence: first, the aldehyde group undergoes condensation with appropriate amines to form intermediate compounds, followed by palladium-catalyzed intramolecular cyclization to construct the seven-membered benzodiazepine ring [13]. The reaction conditions typically require 2-5 mol% palladium catalyst, phosphine ligands such as BINAP, and bases like cesium carbonate or potassium tert-butoxide [13].
The stereochemical outcome of these cyclizations can be controlled through careful selection of ligands and reaction conditions, enabling the synthesis of optically active benzodiazepines with excellent enantiomeric excess [13]. The use of chelating bidentate phosphine ligands minimizes racemization during the cyclization process [13].
Beyond imidazoles and benzodiazepines, 4'-Formyl-biphenyl-4-carbonitrile can be employed in the synthesis of other heterocyclic systems including pyrimidines, pyridines, and thiazoles [16]. The compound's dual functionality enables diverse cyclization patterns depending on the choice of nucleophilic partners and reaction conditions [16].
The synthesis of pyrimidine derivatives typically involves condensation of the aldehyde group with urea or thiourea derivatives, while pyridine synthesis can be achieved through multicomponent reactions involving the nitrile group [16]. These transformations demonstrate the compound's versatility as a heterocyclic building block in pharmaceutical chemistry [16].
4'-Formyl-biphenyl-4-carbonitrile participates in various metal-mediated carbon-carbon bond formation reactions, leveraging both its biphenyl scaffold and functional group reactivity [17] [18] [19]. These transformations are crucial for constructing complex molecular architectures in pharmaceutical synthesis and materials science applications.
The compound serves as both a substrate and product in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling [21]. The synthesis of 4'-Formyl-biphenyl-4-carbonitrile itself often employs this methodology, coupling 4-cyanophenylboronic acid with 4-bromobenzaldehyde under palladium catalysis [22].
The reaction mechanism follows the typical catalytic cycle involving oxidative addition of the palladium catalyst into the carbon-halogen bond, followed by transmetalation with the organoboron reagent and reductive elimination to form the new C-C bond [22]. The presence of both electron-withdrawing groups (aldehyde and nitrile) influences the electronic properties of the biphenyl system, affecting both reactivity and selectivity in subsequent coupling reactions [21].
Advanced applications include the use of 4'-Formyl-biphenyl-4-carbonitrile in sequential coupling reactions to construct more complex polycyclic structures [18]. The compound's ability to undergo regioselective C-H activation enables direct functionalization without pre-activation of the aromatic system [18].
The aldehyde functionality in 4'-Formyl-biphenyl-4-carbonitrile readily undergoes addition reactions with various organometallic reagents, including Grignard reagents, organolithium compounds, and organozinc species [23] [24]. These reactions provide access to secondary alcohols with defined stereochemistry, particularly when chiral auxiliaries or catalysts are employed [23].
The reaction mechanism involves nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation to yield the corresponding alcohol [23]. The electron-withdrawing nitrile group enhances the electrophilicity of the aldehyde, facilitating these transformations under mild conditions [23].
Metal-mediated formyl complex chemistry represents another avenue for C-C bond formation, where the aldehyde group can be activated through coordination to transition metals such as manganese, rhenium, or iron [23]. These complexes can undergo migratory insertion reactions with carbon monoxide or other unsaturated species to form new C-C bonds [23].
The biphenyl core structure can be constructed through various metal-mediated coupling reactions, including Ullmann coupling, Negishi coupling, and Stille coupling [25] [24]. Each method offers distinct advantages in terms of substrate scope, reaction conditions, and functional group compatibility [25].
The Ullmann coupling reaction, while requiring harsh conditions, provides access to biphenyl structures without the need for precious metal catalysts [25]. This method is particularly useful for industrial-scale synthesis where cost considerations are paramount [25]. The reaction typically requires copper powder and high temperatures (200-300°C), making it suitable for substrates that can withstand these conditions [25].
Alternative approaches include the use of nickel-catalyzed coupling reactions, which offer milder conditions and broader substrate scope compared to traditional Ullmann coupling [26]. These methods are particularly valuable for incorporating sensitive functional groups such as aldehydes and nitriles into biphenyl frameworks [26].
4'-Formyl-biphenyl-4-carbonitrile serves as a crucial intermediate in pharmaceutical synthesis, offering multiple derivatization pathways that lead to bioactive compounds [27] [28] [29]. The compound's dual functionality enables selective modifications that preserve or enhance biological activity while optimizing pharmacological properties.
The biphenyl-carbonitrile scaffold is a privileged structure in kinase inhibitor design, where the compound serves as a key intermediate for synthesizing ATP-competitive inhibitors [27]. The aldehyde group provides a reactive site for installing various substituents that interact with the kinase hinge region, while the nitrile group contributes to binding affinity through hydrogen bonding interactions [27].
Derivatization strategies typically involve reductive amination of the aldehyde group with appropriate amines, followed by optimization of the resulting secondary amines through further functionalization [27]. The nitrile group can be converted to various bioisosteres including amides, tetrazoles, or carboxylic acids, depending on the desired pharmacological profile [27].
The rigid biphenyl backbone provides optimal geometry for binding to the kinase active site, while the electron-withdrawing groups enhance metabolic stability [27]. Structure-activity relationship studies have demonstrated that modifications at the 4'-position (aldehyde site) significantly influence selectivity profiles among different kinase families [27].
4'-Formyl-biphenyl-4-carbonitrile derivatives have shown promise as anti-cancer agents through multiple mechanisms of action [30]. The compound serves as a precursor to DNA intercalating agents, where the planar biphenyl system facilitates insertion between DNA base pairs [30].
Synthetic modifications focus on optimizing the balance between potency and selectivity, often through introduction of additional aromatic rings or heteroatoms [30]. The aldehyde group can be converted to various pharmacophores including oximes, hydrazones, or cyclic structures that enhance DNA binding affinity [30].
The compound's ability to undergo oxidative metabolism to form reactive intermediates contributes to its anti-cancer activity, particularly through the generation of quinone-type metabolites that can covalently modify cellular proteins [30]. This mechanism requires careful optimization to minimize off-target toxicity while maintaining therapeutic efficacy [30].
The biphenyl-carbonitrile framework is well-established in cardiovascular drug development, particularly for angiotensin II receptor antagonists [31]. 4'-Formyl-biphenyl-4-carbonitrile serves as a key intermediate in the synthesis of these therapeutic agents, where the aldehyde group is typically converted to tetrazole or carboxylic acid functionalities [31].
The synthetic pathway involves initial protection of the aldehyde group, followed by installation of the tetrazole moiety through cycloaddition reactions with azide reagents [31]. The biphenyl scaffold provides optimal binding geometry for the angiotensin II receptor, while the electron-withdrawing groups enhance selectivity over other G-protein coupled receptors [31].
Derivatization strategies also include modifications to the biphenyl system itself, such as introduction of additional substituents or heteroatoms that fine-tune receptor binding affinity and pharmacokinetic properties [31]. These modifications are guided by computational modeling and structure-activity relationship studies [31].
The development of 4'-Formyl-biphenyl-4-carbonitrile derivatives for pharmaceutical applications requires careful consideration of synthetic efficiency, cost-effectiveness, and environmental impact [32] [29]. Process chemistry optimization focuses on developing robust, scalable synthetic routes that minimize waste and maximize yields [32].
Key considerations include the choice of coupling methodology, purification strategies, and control of impurities that may affect biological activity [32]. The use of flow chemistry techniques has emerged as a promising approach for scaling up these syntheses, offering improved heat and mass transfer, better control of reaction conditions, and reduced safety risks [32].
Environmental considerations include the development of greener synthetic routes that minimize the use of toxic reagents and solvents [32]. Alternative approaches such as enzymatic transformations, photochemical reactions, and catalyst-free methodologies are being explored to reduce the environmental footprint of pharmaceutical synthesis [32].